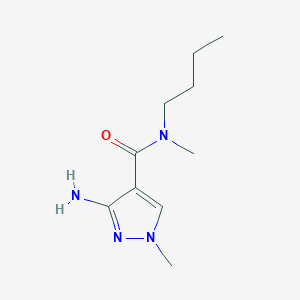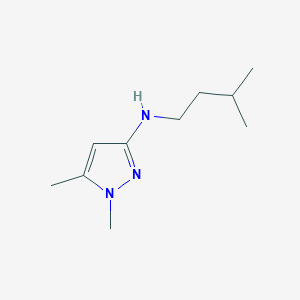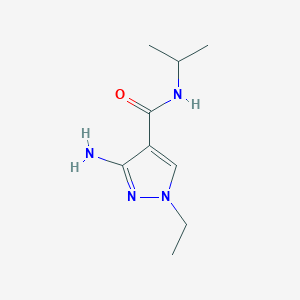![molecular formula C7H11ClN2O2S B11732748 2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B11732748.png)
2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid hydrochloride is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid hydrochloride typically involves the reaction of 2-aminoethanethiol with α-haloacetic acid derivatives under basic conditions. The reaction proceeds through the formation of a thiazole ring, followed by the introduction of the aminoethyl side chain. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The purification of the final product is achieved through crystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thiazole ring.
Reduction: Reduction reactions may target the thiazole ring or the aminoethyl side chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The aminoethyl side chain enhances the compound’s solubility and facilitates its transport across cell membranes.
Comparison with Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Sulfathiazole: An antimicrobial agent with a thiazole ring structure.
Uniqueness: 2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminoethyl side chain differentiates it from other thiazole derivatives and enhances its potential as a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C7H11ClN2O2S |
|---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O2S.ClH/c8-2-1-6-9-5(4-12-6)3-7(10)11;/h4H,1-3,8H2,(H,10,11);1H |
InChI Key |
GEOLMJKUSZMXIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)CCN)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11732669.png)


![N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline](/img/structure/B11732692.png)
![(3S)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732696.png)
![2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B11732699.png)
![1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732703.png)
![2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid](/img/structure/B11732711.png)
![(3-ethoxypropyl)[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732713.png)


![butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11732735.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732740.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11732754.png)
